Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
Descripción
Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic small molecule featuring a multi-functionalized structure. Its core components include:
- A 4-methoxy-7-methylbenzo[d]thiazole moiety, which is a heterocyclic aromatic system known for bioactivity in medicinal chemistry.
- A carbamoyl linker connecting the benzo[d]thiazole to a phenylsulfonyl group, a structural motif often associated with enzyme inhibition or receptor binding.
- A piperazine ring substituted with an ethyl carboxylate group, a common scaffold in drug design for enhancing solubility and modulating pharmacokinetics.
- A dimethylaminoethyl side chain, which may contribute to basicity and cellular penetration.
- A hydrochloride salt formulation, improving solubility and stability.
Propiedades
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-6-38-27(34)30-14-16-31(17-15-30)40(35,36)21-10-8-20(9-11-21)25(33)32(18-13-29(3)4)26-28-23-22(37-5)12-7-19(2)24(23)39-26;/h7-12H,6,13-18H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLLSNISRREQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC(=C4S3)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 475.54 g/mol. It features a complex structure that includes a piperazine ring, a benzo[d]thiazole moiety, and various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit certain enzymes involved in cancer cell proliferation, particularly through the modulation of signaling pathways associated with cell growth and survival.
- Receptor Binding : The compound has been shown to bind to various receptors, potentially influencing neurotransmitter release and other cellular processes.
Anticancer Activity
Research has demonstrated that Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins.
Neuroprotective Effects
The compound also displays neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in conditions like Alzheimer's disease.
Case Studies
-
Study on Cancer Cell Lines : A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.
Cell Line IC50 (µM) Mechanism MCF-7 25 Apoptosis induction A549 30 Cell cycle arrest - Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound shares key structural features with several classes of molecules reported in the literature. Below is a comparative analysis based on functional groups and synthetic strategies:
Piperazine-Based Derivatives
Piperazine derivatives are widely explored for their pharmacological versatility. For example:
- HBK14–HBK19 series (): These compounds feature piperazine rings substituted with phenoxyalkyl chains and aryl groups. Unlike the target compound, they lack the benzo[d]thiazole and sulfonylcarbamoyl motifs.
- Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate (): This analog replaces the benzo[d]thiazole with a triazolopyrimidine ring.
Sulfonyl-Containing Compounds
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): These triazole derivatives incorporate phenylsulfonyl groups linked to aromatic systems.
Benzo[d]thiazole Derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (): While these lack the piperazine and sulfonyl groups, their benzo[d]thiazole-like heterocycles highlight the importance of fused aromatic systems in intercalation or π-π stacking interactions. The 4-methoxy-7-methyl substitution in the target compound may reduce metabolic degradation compared to unsubstituted analogs .
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Feasibility : The target compound’s synthesis may draw from methodologies in (heterocycle formation) and (sulfonylation reactions).
- Pharmacological Potential: The dimethylaminoethyl and sulfonyl groups suggest dual functionality—basic side chains for membrane penetration and sulfonamides for enzyme inhibition (e.g., carbonic anhydrase).
- Data Limitations: No direct biological data (e.g., IC50, pharmacokinetics) are available in the provided evidence, necessitating further experimental validation.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
